molecular formula C15H15BrN4OS B12926690 2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide CAS No. 61677-75-6

2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide

Cat. No.: B12926690
CAS No.: 61677-75-6
M. Wt: 379.3 g/mol
InChI Key: BRGSXAGVAPQVIR-UHFFFAOYSA-N
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Description

2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a bromothiazole moiety enhances the compound’s potential for various applications, particularly in the fields of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-bromothiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and protein-ligand interactions.

    Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, it is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound can be used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromothiazole moiety may enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
  • 2-(2-Fluorothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide
  • 2-(2-Methylthiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide

Uniqueness

The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)-N-butyl-1H-benzo[d]imidazole-1-carboxamide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties, potentially enhancing its biological activity and selectivity .

Properties

CAS No.

61677-75-6

Molecular Formula

C15H15BrN4OS

Molecular Weight

379.3 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide

InChI

InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21)

InChI Key

BRGSXAGVAPQVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br

Origin of Product

United States

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